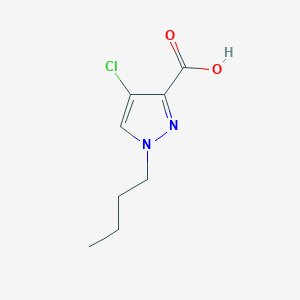![molecular formula C14H13NO2S4 B2812114 N-({[3,3'-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide CAS No. 2379971-96-5](/img/structure/B2812114.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bithiophene core: This can be achieved through the coupling of two thiophene units using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the bithiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation of the thiophene ring: The final step involves the methylation of the thiophene ring, which can be done using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of N-({[3,3’-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. Its electronic properties allow it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent cellular damage.
Comparison with Similar Compounds
Similar Compounds
- N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide
- N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxybenzamide
- N-({[3,3’-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of organic electronic materials and targeted therapeutic agents.
Properties
IUPAC Name |
5-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S4/c1-10-2-3-14(20-10)21(16,17)15-7-13-6-12(9-19-13)11-4-5-18-8-11/h2-6,8-9,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAKTITWKUZGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime](/img/structure/B2812032.png)
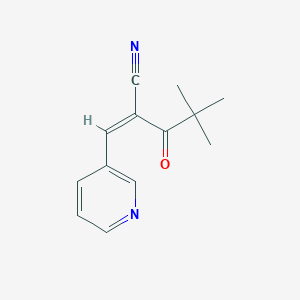
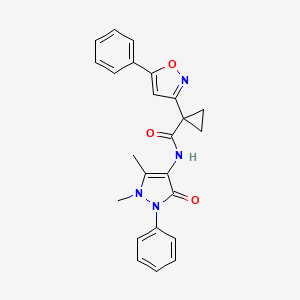
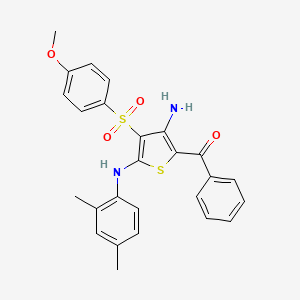
![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)

![5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2812042.png)
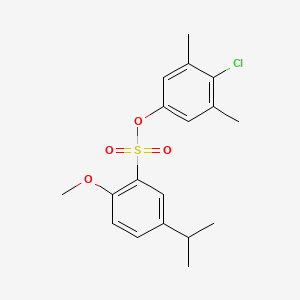


![N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2812050.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2812051.png)

